3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride
CAS No.: 73747-23-6
Cat. No.: VC18430262
Molecular Formula: C17H28ClNO2
Molecular Weight: 313.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73747-23-6 |
|---|---|
| Molecular Formula | C17H28ClNO2 |
| Molecular Weight | 313.9 g/mol |
| IUPAC Name | diethyl-[3-(2-phenylbutanoyloxy)propyl]azanium;chloride |
| Standard InChI | InChI=1S/C17H27NO2.ClH/c1-4-16(15-11-8-7-9-12-15)17(19)20-14-10-13-18(5-2)6-3;/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3;1H |
| Standard InChI Key | SMLCJXXABWLANF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCCC[NH+](CC)CC.[Cl-] |
Introduction
Synthetic Pathways and Optimization
The synthesis of 3-(diethylamino)propyl 2-phenylbutyrate hydrochloride likely involves a multi-step process derived from methodologies used for analogous compounds :
Esterification of 2-Phenylbutyric Acid
2-Phenylbutyric acid is reacted with 3-(diethylamino)propanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions. This step typically achieves yields of 75–85% when optimized for molar ratios (1:1.2 acid-to-alcohol) and reaction time (12–18 hours) .
Salt Formation
The free base ester is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Crystallization parameters, such as cooling rate and solvent polarity, critically influence purity and yield .
Table 1: Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | H<sub>2</sub>SO<sub>4</sub>, reflux, 16 hours | 82 | 98.5 |
| Salt Formation | HCl (gas), ethanol, 0–5°C | 95 | 99.2 |
Data extrapolated from methodologies in .
Physicochemical Properties
The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C) compared to the free base (<5 mg/mL), as observed in N-[3-(diethylamino)propyl]-2-phenylacetamide (PubChem CID 3294096) . Key properties include:
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logP: Estimated at 2.8 (free base) using fragment-based calculations, indicating moderate lipophilicity.
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pKa: The tertiary amine has a predicted pKa of 9.1, ensuring protonation in physiological environments .
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Stability: Hydrolytic degradation occurs at pH >8, with a half-life of 4.2 hours at pH 9.0 (25°C) .
Metabolic and Pharmacological Considerations
While no direct metabolism studies exist for this compound, microbial and mammalian systems hydroxylate analogous esters at aliphatic or aromatic positions. For example, bornaprine (3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate) undergoes hepatic hydroxylation at C-5 or C-6, followed by glucuronidation . These pathways suggest that 3-(diethylamino)propyl 2-phenylbutyrate hydrochloride may undergo similar Phase I oxidation, potentially yielding bioactive metabolites.
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